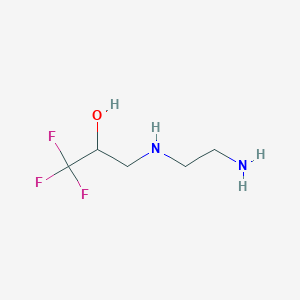

3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol is an organic compound with a unique structure that includes both amino and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3-chloro-1,1,1-trifluoropropan-2-ol with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amino group from ethylenediamine .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 3-((2-Aminoethyl)amino)propyltrimethoxysilane

- 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane

- Tris(2-aminoethyl)amine

Uniqueness

3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous .

Biological Activity

3-((2-Aminoethyl)amino)-1,1,1-trifluoropropan-2-ol, also known by its CAS number 1343125-10-9, is a fluorinated organic compound with potential biological applications. Its unique structure, characterized by the presence of amino and trifluoromethyl groups, suggests various mechanisms of action in biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

The molecular formula for this compound is C₅H₁₁F₃N₂O, with a molecular weight of 172.15 g/mol. The compound features a trifluoromethyl group that enhances its lipophilicity, allowing for better membrane penetration and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁F₃N₂O |

| Molecular Weight | 172.15 g/mol |

| CAS Number | 1343125-10-9 |

| Structure | Structure |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Proteins : The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

- Membrane Penetration : The trifluoromethyl group increases the compound's lipophilicity, facilitating its passage through lipid membranes.

- Potential Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in various therapeutic areas:

- CNS Disorders : Due to its ability to cross the blood-brain barrier, it may be useful in treating neurodegenerative diseases.

- Antiparasitic Activity : Studies have shown that similar compounds exhibit activity against Trypanosoma species, suggesting potential use in treating diseases like African sleeping sickness.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

Study 1: Antiparasitic Efficacy

A study on microtubule-stabilizing agents found that compounds similar to this compound demonstrated significant in vitro activity against Trypanosoma brucei. These agents were shown to disrupt microtubule dynamics essential for parasite survival .

Study 2: CNS Penetration and Stability

Another research effort focused on the pharmacokinetics of fluorinated compounds. It was found that the incorporation of trifluoromethyl groups enhances metabolic stability and brain penetration compared to non-fluorinated analogs .

Study 3: Enzyme Inhibition

Research indicated that compounds with similar structures could act as inhibitors of carbonic anhydrases, which are critical for various physiological processes. This suggests a potential therapeutic role for this compound in conditions where carbonic anhydrase modulation is beneficial .

Properties

Molecular Formula |

C5H11F3N2O |

|---|---|

Molecular Weight |

172.15 g/mol |

IUPAC Name |

3-(2-aminoethylamino)-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C5H11F3N2O/c6-5(7,8)4(11)3-10-2-1-9/h4,10-11H,1-3,9H2 |

InChI Key |

LCNOQIWCSNJSEI-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCC(C(F)(F)F)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.